6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine
Overview
Description
“6-fluoro-N-[2-(1H-indol-3-yl)ethyl]-2-pyridinamine” is a compound that is structurally similar to melatonin . It has been found to bind with the Notum enzyme, which is involved in the regulation of Wnt signaling . It acts as a partial agonist at the 5-HT 2A receptor .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a one-pot, three-component protocol, based on a Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, and generally high yielding . It uses readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
Scientific Research Applications
Antiallergic Properties
6-Fluoro-N-[2-(1H-Indol-3-yl)ethyl]-2-pyridinamine and related compounds have been explored for their antiallergic properties. Research has identified specific amides within this chemical series that demonstrate potent antiallergic effects, particularly in inhibiting histamine release and IL-4 production, indicating potential for the treatment of allergic reactions (Menciu et al., 1999).
Antibacterial Activity
Some derivatives of 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]-2-pyridinamine have shown significant antibacterial activity. Research into various analogs of this compound has revealed their effectiveness against both gram-positive and gram-negative bacteria, suggesting their potential in developing new antibacterial agents (Stefancich et al., 1985).
Antiviral Properties
Certain analogs of 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]-2-pyridinamine have been investigated for their antiviral properties. Studies have found that specific derivatives demonstrate significant activity against influenza viruses, providing a foundation for the development of new antiviral drugs (Ivashchenko et al., 2014).
Tachykinin NK2 Receptor Antagonism
Research on 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]-2-pyridinamine derivatives has shown their potential as tachykinin NK2 receptor antagonists. These compounds have been found to possess equivalent NK2 receptor binding affinity, indicating their potential therapeutic application in conditions involving tachykinin NK2 receptors (Smith et al., 1995).
Photophysical Properties for Potential Applications
The photophysical properties of 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]-2-pyridinamine derivatives have been studied for their potential applications in various fields. These compounds exhibit reverse solvatochromism behavior and high quantum yield, suggesting their usability in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities and can affect multiple biochemical pathways . For example, some indole derivatives have been found to inhibit the conversion of arachidonic acid to prostaglandin G, a key step in the synthesis of prostaglandins and thromboxanes .
Result of Action
One study suggests that a fluoropyridine analog of an indole derivative protects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase b (trkb) .
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine, play a significant role in cell biology . They interact with various enzymes, proteins, and other biomolecules, contributing to their biochemical reactions . For instance, it is known that N-contained six-membered cycles with biphenyl substituent are inhibitors of dihydroorotate dehydrogenase (DHODH) .
Cellular Effects
The application of indole derivatives, including this compound, has attracted increasing attention due to their biologically active properties . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . These interactions can affect its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3/c16-14-6-3-7-15(19-14)17-9-8-11-10-18-13-5-2-1-4-12(11)13/h1-7,10,18H,8-9H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXPAKBCBIFKEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327280 | |
Record name | 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665702 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478047-29-9 | |
Record name | 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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